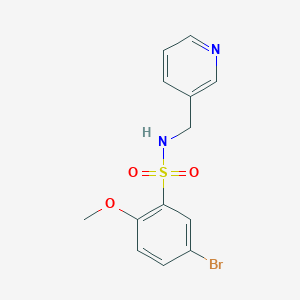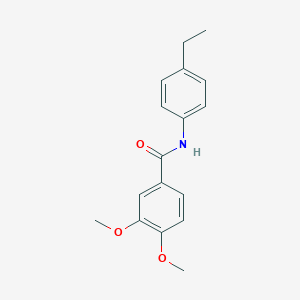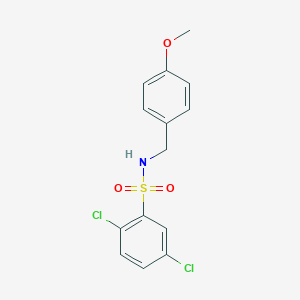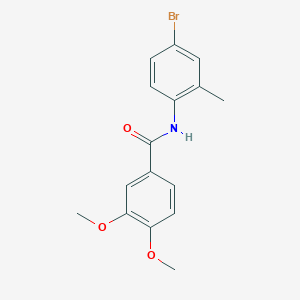
2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are widely used in medicinal chemistry. This compound has shown great potential as a therapeutic agent in various diseases such as cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as carbonic anhydrases and histone deacetylases, which are involved in various cellular processes. It has also been found to interact with various proteins such as HSP90 and PPARγ, which are implicated in cancer and inflammation.
Biochemical and Physiological Effects:
2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, by regulating the expression of genes involved in these processes. It has also been shown to inhibit the production of pro-inflammatory cytokines, by modulating the activity of immune cells such as macrophages and dendritic cells. Furthermore, it has been found to regulate the activity of T cells and B cells, by modulating the expression of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic effects. However, it also has some limitations. It is a highly reactive compound and can be toxic at high concentrations. It also has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide. One area of interest is the development of more potent and selective analogs of this compound, which can be used as therapeutic agents in various diseases. Another area of interest is the investigation of the mechanism of action of this compound, which can provide insights into its potential therapeutic effects. Furthermore, the use of 2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide in combination with other drugs or therapies can also be explored, to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide can be achieved through a reaction between 2,5-dichloropyridine-3-sulfonyl chloride and pyridine-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has been shown to have immunomodulatory effects by regulating the activity of T cells and B cells.
Propiedades
Nombre del producto |
2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C11H8Cl2N2O2S |
Peso molecular |
303.2 g/mol |
Nombre IUPAC |
2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-8-3-4-10(13)11(6-8)18(16,17)15-9-2-1-5-14-7-9/h1-7,15H |
Clave InChI |
AHJBWVSIWIQXIW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CN=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)

![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)



![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)


![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)
![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)


![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide](/img/structure/B226430.png)